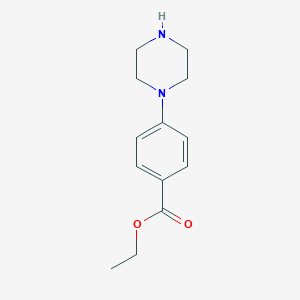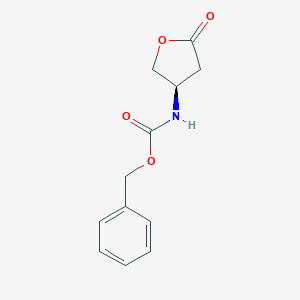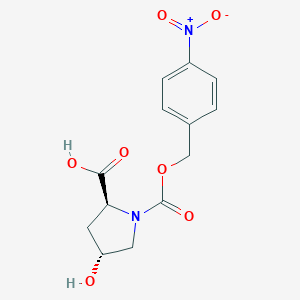
3-ブロモプロピルマロネートジエチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 3-bromopropylmalonate is an organic compound with the molecular formula C10H17BrO4. It is a colorless liquid widely used in organic synthesis due to its versatility as a building block for the preparation of various compounds . This compound is particularly significant in the fields of pharmaceuticals, agrochemicals, and fine chemicals .
科学的研究の応用
Diethyl 3-bromopropylmalonate is used in various scientific research applications :
Chemistry: It serves as a precursor for the synthesis of complex organic molecules.
Biology: It is used in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceutical intermediates.
Industry: It is used in the production of agrochemicals and fine chemicals.
準備方法
Synthetic Routes and Reaction Conditions
Diethyl 3-bromopropylmalonate can be synthesized through the bromination of diethyl malonate. The process involves the following steps :
Reactants: Diethyl malonate and bromine.
Solvent: Carbon tetrachloride.
Reaction Conditions: The reaction is initiated by adding bromine to diethyl malonate in the presence of carbon tetrachloride. The mixture is refluxed until no more hydrogen bromide is evolved.
Purification: The product is washed with sodium carbonate solution and then distilled under reduced pressure.
Industrial Production Methods
In industrial settings, the production of diethyl 3-bromopropylmalonate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and distillation units to ensure high yield and purity .
化学反応の分析
Types of Reactions
Diethyl 3-bromopropylmalonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form diethyl 3-propylmalonate.
Hydrolysis: It can be hydrolyzed to form 3-bromopropylmalonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium alkoxides, amines, and thiols. The reaction typically occurs in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with hydrochloric acid or sodium hydroxide being typical reagents.
Major Products
Nucleophilic Substitution: Substituted malonates.
Reduction: Diethyl 3-propylmalonate.
Hydrolysis: 3-bromopropylmalonic acid.
作用機序
The mechanism of action of diethyl 3-bromopropylmalonate involves its ability to act as an alkylating agent. The bromine atom can be replaced by nucleophiles, allowing the compound to form covalent bonds with various molecular targets. This property makes it useful in the synthesis of complex molecules and in medicinal chemistry .
類似化合物との比較
Similar Compounds
Diethyl malonate: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
Diethyl 2-bromomalonate: Similar structure but with the bromine atom at a different position, leading to different reactivity.
Diethyl 3-chloropropylmalonate: Similar structure but with a chlorine atom instead of bromine, resulting in different reactivity and applications.
Uniqueness
Diethyl 3-bromopropylmalonate is unique due to the presence of the bromine atom at the 3-position, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of various complex organic molecules .
特性
IUPAC Name |
diethyl 2-(3-bromopropyl)propanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BrO4/c1-3-14-9(12)8(6-5-7-11)10(13)15-4-2/h8H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJBYTQAUFEFQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCBr)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BrO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30480699 |
Source


|
| Record name | DIETHYL 3-BROMOPROPYLMALONATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30480699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10149-21-0 |
Source


|
| Record name | DIETHYL 3-BROMOPROPYLMALONATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30480699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(R)-N,N-Dimethyl-3-[(2-nitro-4-sulfamoylphenyl)amino]-4-phenylsulfanylbutanamide](/img/structure/B30518.png)












